Computational Lipophilicity (logP) vs. Drug-Like Optimal Range: Implications for Membrane Permeability
The target compound exhibits a calculated logP of 4.10 [1], placing it 1.10 log units above the upper boundary of the generally accepted optimal drug-like lipophilicity range (logP 1–3) [2]. This elevated lipophilicity predicts enhanced passive membrane permeability and potential blood-brain barrier penetration compared to more polar thiazole-benzamide analogs. For context, the consensus logP of drug-like oral small molecules averages approximately 2.5 [2]. The alternative computational estimate from PrenDB (logP 3.38) also exceeds the central tendency of approved oral drugs. No experimentally measured logP or logD data are available for this compound or its closest regioisomeric analogs, so all lipophilicity comparisons remain computational.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.10 (ZINC computed); logP = 3.38 (PrenDB computed) |
| Comparator Or Baseline | Optimal drug-like logP range: 1–3; average approved oral drug logP: ~2.5 |
| Quantified Difference | Δ logP = +1.10 to +1.60 above optimal upper bound; +1.60 above average oral drug |
| Conditions | Computational prediction (ZINC physicochemical property calculations; PrenDB algorithm); no experimental logP/logD data available |
Why This Matters
Elevated logP above 4 signals that the compound may exhibit superior passive membrane permeability relative to lower-logP thiazole-benzamide analogs, making it a candidate for assays requiring intracellular target engagement or blood-brain barrier penetration, though prospective users must verify this experimentally.
- [1] ZINC Database, Substance ZINC000008272373, ZINC8272373. logP value = 4.096. Accessed April 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
